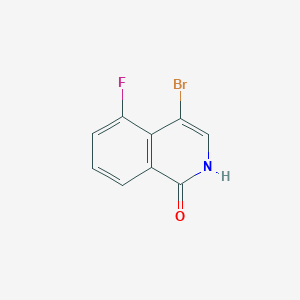

4-Bromo-5-fluoroisoquinolin-1(2H)-one

Description

4-Bromo-5-fluoroisoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the fifth position on the isoquinolinone ring. The unique substitution pattern on the isoquinolinone core imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name |

4-bromo-5-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-4-12-9(13)5-2-1-3-7(11)8(5)6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIPKKIGJQGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with commercially available isoquinoline.

Bromination: The isoquinoline is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the fourth position.

Fluorination: The brominated intermediate is then treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the fifth position.

Cyclization: The final step involves cyclization of the intermediate to form the isoquinolinone ring, which can be achieved using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Reagents such as acetyl chloride or benzoyl chloride in the presence of a Lewis acid catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted isoquinolinone derivatives.

Scientific Research Applications

4-Bromo-5-fluoroisoquinolin-1(2H)-one has several applications in scientific research, including:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Biological Studies: The compound is used in studies to understand the biological activity and mechanism of action of isoquinolinone derivatives.

Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Chemical Biology: The compound serves as a probe to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways, thereby modulating biological activity.

Binding to Receptors: It can bind to receptors on cell surfaces or within cells, altering signal transduction pathways.

Interacting with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

4-Bromo-5-fluoroisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives such as:

4-Chloro-5-fluoroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

4-Bromo-5-methylisoquinolin-1(2H)-one: Contains a methyl group instead of fluorine, leading to variations in chemical properties and applications.

5-Fluoroisoquinolin-1(2H)-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-Bromo-5-fluoroisoquinolin-1(2H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone, which is modified by the presence of bromine and fluorine substituents. The molecular formula is C9H6BrF N2O, and its structure can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the compound's anticancer potential. It has been reported to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's ability to modulate cell cycle progression also contributes to its efficacy against tumor cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against a panel of bacteria including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL for E. coli, showcasing significant antibacterial activity .

Study 2: Anticancer Activity

In a preclinical study, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of 8 µM after 48 hours of treatment. Mechanistic studies revealed that it promotes apoptosis via caspase activation and mitochondrial membrane potential disruption .

Comparative Analysis

The biological activity of this compound can be compared with other isoquinoline derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate (MIC: 12 µg/mL) | Strong (IC50: 8 µM) | Apoptosis induction |

| Isoquinoline | Low | Moderate | Cell cycle arrest |

| 7-Bromoisoquinoline | Moderate | Weak | Inhibition of DNA synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.